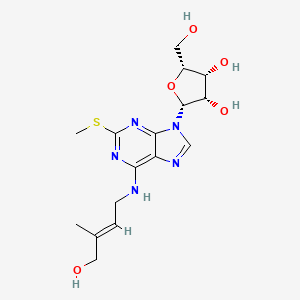

2-Methylthioribosyl-trans-zeatin

Übersicht

Beschreibung

2-Methylthioribosyl-trans-zeatin is a hydroxylated cytokinin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. This compound is specifically found in the transfer RNA (tRNA) of certain bacteria, such as Azotobacter vinelandii, where it exists in the trans configuration . Cytokinins like this compound are involved in cell division, differentiation, and responses to environmental stimuli.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthioribosyl-trans-zeatin involves the ribose-5-phosphate metabolism of sulfur-containing amino acids. The process typically includes the hydroxylation of the adenine ring and the addition of a methylthio group at the N6 position. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized role and limited demand. the general approach would involve large-scale fermentation processes using genetically engineered microorganisms capable of producing this cytokinin.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthioribosyl-trans-zeatin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially altering the biological activity of the compound.

Reduction: Reduction reactions can affect the double bonds in the side chain, impacting the compound’s stability and function.

Substitution: Substitution reactions, particularly at the methylthio group, can lead to the formation of different derivatives with varying biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various hydroxylated and methylthio-substituted derivatives of this compound, each with distinct biological properties.

Wissenschaftliche Forschungsanwendungen

Effects on Plant Growth and Development

a. Enhancing Growth Parameters

Research has shown that the application of 2-methylthioribosyl-trans-zeatin significantly enhances various growth parameters in plants. For instance, a study conducted on banana plants (Musa AAA Simmonds cv. Williams) demonstrated that foliar spraying with this cytokinin at specific concentrations (0.05 mg L) resulted in increased pseudostem diameter, leaf width, and overall plant height compared to untreated controls .

| Treatment Concentration (mg L) | Pseudostem Diameter (cm) | Leaf Width (cm) | Plant Height (cm) |

|---|---|---|---|

| 0.00 | Control | Control | Control |

| 0.05 | 4.6 | Increased | Increased |

| 0.25 | Moderate | Moderate | Moderate |

| 0.45 | Decreased | Decreased | Decreased |

b. Stress Tolerance

The compound also plays a vital role in enhancing plant tolerance to abiotic stresses such as heavy metal toxicity. A study highlighted the effectiveness of this compound in mitigating cadmium stress in wheat plants. The combined application of this cytokinin with silymarin improved photosynthetic efficiency and reduced oxidative stress markers significantly .

Case Studies and Research Findings

a. Application in Banana Cultivation

In a controlled study, the application of this compound was found to be most effective at lower concentrations, suggesting that even minimal doses can lead to significant improvements in growth metrics without causing phytotoxicity .

b. Wheat Under Cadmium Stress

Another study demonstrated that the application of this cytokinin reduced cadmium accumulation in plant tissues while promoting overall growth and yield under stress conditions . The results indicated a marked reduction in cadmium content across roots, leaves, and grains when treated with 0.05 mM this compound combined with silymarin.

Wirkmechanismus

The mechanism of action of 2-Methylthioribosyl-trans-zeatin involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that regulates gene expression related to cell division, differentiation, and stress responses . The molecular targets include various transcription factors and enzymes involved in cytokinin metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zeatin: A naturally occurring cytokinin with similar biological activities but different structural features.

Dihydrozeatin: Another cytokinin with a reduced side chain, leading to distinct biological properties.

Isopentenyladenine: A cytokinin with an isoprenoid side chain, differing in its metabolic pathways and biological effects.

Uniqueness

2-Methylthioribosyl-trans-zeatin is unique due to its methylthio group, which imparts specific chemical and biological properties. This modification affects its stability, reactivity, and interaction with cytokinin receptors, making it a valuable compound for studying the diverse roles of cytokinins in plant biology .

Biologische Aktivität

2-Methylthioribosyl-trans-zeatin (2-MtR-tZ) is a hydroxylated cytokinin, a subclass of plant hormones that play critical roles in regulating plant growth, development, and responses to environmental stress. This compound is particularly noted for its presence in the transfer RNA (tRNA) of certain bacteria, such as Azotobacter vinelandii, where it exists in the trans configuration. Understanding the biological activity of 2-MtR-tZ is essential for its potential applications in agricultural biotechnology and plant physiology.

Chemical Structure and Synthesis

2-MtR-tZ is characterized by a methylthio group at the N6 position of the adenine ring and a ribose sugar moiety. The synthesis of this compound typically involves the metabolism of sulfur-containing amino acids, specifically through the ribose-5-phosphate pathway. The following table summarizes key aspects of its chemical structure:

| Property | Details |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 299.33 g/mol |

| Configuration | Trans |

| Source | tRNA from Azotobacter vinelandii |

The biological activity of 2-MtR-tZ is primarily mediated through its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it triggers a signaling cascade that regulates gene expression associated with cell division, differentiation, and stress responses. This mechanism highlights the role of cytokinins in promoting cell proliferation and delaying senescence in plants.

Biological Effects

Research has demonstrated that 2-MtR-tZ exhibits various biological activities, including:

- Promotion of Cell Division : Cytokinins are known to stimulate cell division and shoot formation in plants.

- Delay of Senescence : Exogenous application of 2-MtR-tZ can delay leaf senescence, enhancing the longevity and productivity of crops.

- Stress Response Modulation : This compound has been shown to enhance plant resilience to abiotic stresses such as drought and salinity.

Case Studies

- Arabidopsis thaliana Studies : A study published in PLoS ONE indicated that trans-Zeatin-N-glucosides (related compounds) could mimic the effects of active cytokinins, suggesting that derivatives like 2-MtR-tZ may also play significant roles in regulating plant responses to stress and developmental cues .

- Cytokinin Production in Bacteria : Research has identified that 2-MtR-tZ is produced during tRNA turnover in Azotobacter vinelandii, linking bacterial metabolism with plant hormone dynamics . This underscores its potential role in plant-microbe interactions.

Comparative Biological Activity

The following table compares the biological activities of different cytokinins, including 2-MtR-tZ:

| Cytokinin Type | Cell Division Promotion | Senescence Delay | Stress Resistance Enhancement |

|---|---|---|---|

| This compound | High | High | Moderate |

| Trans-Zeatin | Very High | Very High | High |

| Isopentenyladenine | Moderate | Moderate | Low |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11+,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSGVMSLPHELX-QXFGELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017779 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53274-45-6 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.